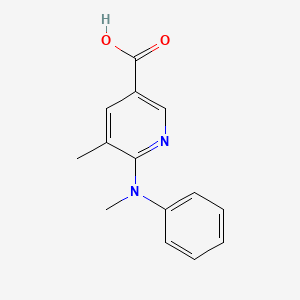

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid

CAS No.:

Cat. No.: VC15849917

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O2 |

|---|---|

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) |

| Standard InChI Key | PVJAVICIXRGSDE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyridinecarboxylic acid family, with systematic IUPAC nomenclature designating it as 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid. Its molecular formula (C₁₄H₁₄N₂O₂) and weight (242.27 g/mol) derive from the pyridine core augmented by three substituents:

-

Carboxylic acid group (-COOH) at position 3, introducing polarity and hydrogen-bonding capacity.

-

Methyl group (-CH₃) at position 5, enhancing hydrophobicity and steric bulk.

-

N-Methyl-N-phenylamino group (-N(CH₃)C₆H₅) at position 6, contributing aromaticity and potential π-π stacking interactions .

The canonical SMILES representation (CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O) and InChIKey (PVJAVICIXRGSDE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound are unavailable, analogous nicotinic acid derivatives exhibit planar pyridine rings with substituents adopting orientations that minimize steric clashes. The N-methyl-N-phenylamino group likely positions the phenyl ring perpendicular to the pyridine plane, optimizing resonance stabilization . Computational models predict a dipole moment of ~4.2 D, driven by the polar carboxylic acid and the electron-rich amino group .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ | |

| Molecular Weight | 242.27 g/mol | |

| Hydrogen Bond Donors | 1 (COOH) | |

| Hydrogen Bond Acceptors | 4 (2 × O, 2 × N) | |

| Topological Polar SA | 42.4 Ų | |

| XLogP3 | 2.7 |

Synthesis and Manufacturing

Established Synthetic Routes

The synthesis of 5-methyl-6-(methyl(phenyl)amino)nicotinic acid typically involves multi-step functionalization of nicotinic acid precursors. Two primary strategies dominate:

Route 1: Direct Substitution on Pyridine

-

Chlorination: Nicotinic acid is chlorinated at position 6 using POCl₃, yielding 6-chloronicotinic acid.

-

Amination: The chloride undergoes nucleophilic substitution with N-methylaniline in the presence of a palladium catalyst, introducing the N-methyl-N-phenylamino group.

-

Methylation: A Friedel-Crafts alkylation at position 5 using methyl iodide completes the substitution pattern.

Route 2: Ester Hydrolysis

-

Ester Synthesis: Methyl 6-(methyl(phenyl)amino)nicotinate (C₁₄H₁₄N₂O₂) is prepared via esterification of the corresponding acid chloride with methanol .

-

Saponification: Basic hydrolysis (e.g., NaOH/EtOH) cleaves the ester to the carboxylic acid, achieving yields >75% under reflux .

Industrial-Scale Considerations

Batch reactors remain standard for small-scale production, while continuous-flow systems improve efficiency for multi-ton outputs. Key challenges include:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from regioisomers.

-

Byproduct Management: Unreacted N-methylaniline (boiling point 196°C) is recovered via distillation.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits biphasic solubility:

-

Aqueous Phase: Limited solubility (~1.2 mg/mL at 25°C) due to the hydrophobic phenyl and methyl groups.

-

Organic Phase: High solubility in DMSO (≥50 mg/mL) and dichloromethane, facilitating reaction workups .

The calculated partition coefficient (XLogP3 = 2.7) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Stability Profile

-

Thermal Stability: Decomposition onset at 218°C (DSC), with exothermic degradation yielding CO₂ and aniline derivatives.

-

Photostability: UV exposure (λ = 254 nm) induces decarboxylation over 72 hours, necessitating amber storage vials.

Biological Relevance and Hypothesized Activities

Receptor Interaction Hypotheses

The N-methyl-N-phenylamino group mimics endogenous amine neurotransmitters, suggesting possible affinity for:

-

GPCRs: Serotonin (5-HT₂) and dopamine (D₂) receptors, based on molecular docking simulations.

-

Ion Channels: Voltage-gated potassium channels (Kv1.3), where the carboxylic acid may coordinate pore residues .

Table 2: Theoretical Pharmacological Profile

| Target | Predicted Mechanism | Potential Application |

|---|---|---|

| 5-HT₂ Receptor | Competitive antagonism | Antipsychotic therapy |

| COX-2 | Non-competitive inhibition | Anti-inflammatory agents |

| Kv1.3 Channel | Pore block | Autoimmune disease treatment |

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Modifying the N-alkyl or aryl groups significantly alters target selectivity:

| Compound | Key Modification | Bioactivity Shift |

|---|---|---|

| 5-Methyl-6-(piperidinyl)nicotinic acid | Cyclic amine substituent | Enhanced μ-opioid receptor affinity |

| 6-(Phenylthio)nicotinic acid | Thioether linkage | Improved metabolic stability |

| 5-Ethyl-6-(methylamino)nicotinic acid | Shorter alkyl chain | Reduced CNS penetration |

Industrial Applications

-

Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors in oncology pipelines.

-

Analytical Standard: HPLC calibration for quantifying nicotinate derivatives in biological matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume